molecular formula C20H17N3O3S2 B2692979 4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-79-0

4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2692979
CAS RN: 863594-79-0
M. Wt: 411.49
InChI Key: POXQPOAKHKMAGX-UHFFFAOYSA-N
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Description

The compound “4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a five-membered ring containing nitrogen and sulfur . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring and the benzenesulfonamide group would likely have a significant impact on the compound’s properties .

Scientific Research Applications

Photodynamic Therapy Applications

  • Application in Cancer Treatment : The derivative compounds of benzenesulfonamide, such as zinc phthalocyanine substituted with benzenesulfonamide units, have shown potential in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Bioactivity Studies

  • Anti-Cancer Properties : Some derivatives of benzenesulfonamides have shown interesting cytotoxic activities, indicating their potential in anti-tumor activity studies. These compounds have also displayed strong inhibition of human cytosolic isoforms, which may be crucial for further studies in cancer treatment (Gul et al., 2016).

Pharmacokinetics and Bioavailability

  • Improving Oral Bioavailability : Research on thiazole benzenesulfonamide derivatives, including studies on their pharmacokinetics and oral bioavailability, has been conducted. This research is aimed at understanding and potentially improving the oral exposure of these compounds in different species (Stearns et al., 2002).

Antimicrobial Activities

  • Potential as Antimicrobial Agents : Sulfonamide derivatives have been investigated for their antimicrobial properties. This includes the synthesis of new derivatives of the benzenesulfonamide nucleus and evaluating their efficacy against various bacterial and fungal isolates (Abbas et al., 2017).

Electrochromic Materials

  • Use in Electrochromics : Derivatives of thiazole benzenesulfonamides have been used in the synthesis of electrochromic materials. These materials exhibit color changes under different voltages and are being explored for applications in devices such as smart windows and displays (Ming et al., 2015).

properties

IUPAC Name

4-methoxy-3-methyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-13-11-16(8-9-18(13)26-2)28(24,25)23-15-6-3-5-14(12-15)19-22-17-7-4-10-21-20(17)27-19/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXQPOAKHKMAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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